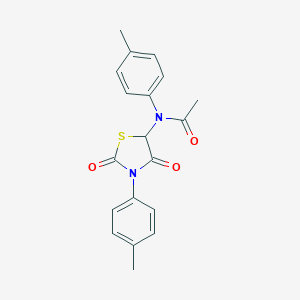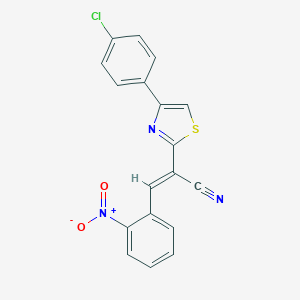
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been found to possess unique properties that make it useful in various fields of research. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the synthesis of the starting materials followed by the reaction of these materials to form the final product.
Starting Materials
4-chlorobenzoic acid, thiourea, 2-nitrobenzaldehyde, ethyl cyanoacetate, sodium ethoxide, sodium hydroxide, acetic acid, ethanol, wate
Reaction
The first step involves the synthesis of 4-(4-chlorophenyl)thiazol-2-amine by reacting 4-chlorobenzoic acid with thiourea in the presence of sodium ethoxide and ethanol., The second step involves the synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile by reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of acetic acid and sodium hydroxide., The final product is obtained by purification of the crude product using water and recrystallization.
作用机制
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
生化和生理效应
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is its potent antitumor activity. This makes it useful in the development of new cancer therapies. The compound also possesses anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. However, one of the limitations of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is that its mechanism of action is not fully understood, which may limit its further development as a therapeutic agent.
未来方向
There are several future directions for the study of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. One potential direction is the development of new cancer therapies based on the compound's potent antitumor activity. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its potential as a therapeutic agent.
科学研究应用
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![4,8-Diethoxy-6-[4-(heptyloxy)phenyl]-1,3-dimethylcyclohepta[c]furanium](/img/structure/B377860.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)
![1-[5-hydroxy-2-methyl-1-phenyl-4-(phenyldiazenyl)-1H-indol-3-yl]ethanone](/img/structure/B377863.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)
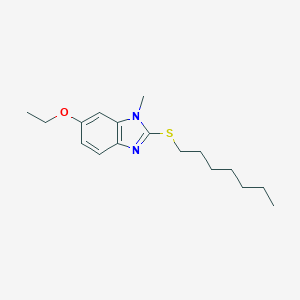
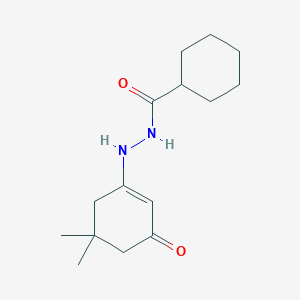
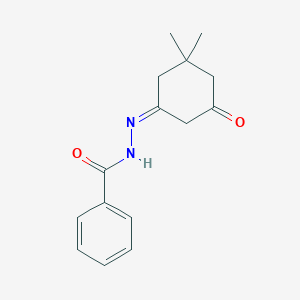
![(E)-2,2,2-trifluoro-1-(4-methylpiperazin-1-yl)-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimine](/img/structure/B377873.png)
![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B377876.png)
![2-hydroxy-N-methyl-N-[(trimethylsilyl)methyl]benzamide](/img/structure/B377878.png)
![N-(4-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B377880.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377882.png)
